molecular formula C9H8N3NaO4S B13827087 N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea

N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea

Cat. No.: B13827087
M. Wt: 277.23 g/mol
InChI Key: XRXSLFFUSLTRJP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanophenyl)-N’-[(sodiosulfo)methyl]urea is a synthetic organic compound that features a urea backbone with a 4-cyanophenyl group and a sodiosulfo methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-N’-[(sodiosulfo)methyl]urea typically involves the reaction of 4-cyanophenyl isocyanate with a suitable sulfonated methylamine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(4-cyanophenyl)-N’-[(sodiosulfo)methyl]urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-N’-[(sodiosulfo)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sodiosulfo group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-N’-[(sodiosulfo)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyanophenyl)-N’-methylurea: Lacks the sodiosulfo group, which may affect its solubility and reactivity.

    N-(4-cyanophenyl)-N’-ethylurea: Similar structure but with an ethyl group instead of a sodiosulfo methyl group.

Uniqueness

N-(4-cyanophenyl)-N’-[(sodiosulfo)methyl]urea is unique due to the presence of the sodiosulfo group, which can enhance its solubility in water and influence its reactivity in chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H8N3NaO4S

Molecular Weight

277.23 g/mol

IUPAC Name

sodium;[(4-cyanophenyl)carbamoylamino]methanesulfonate

InChI

InChI=1S/C9H9N3O4S.Na/c10-5-7-1-3-8(4-2-7)12-9(13)11-6-17(14,15)16;/h1-4H,6H2,(H2,11,12,13)(H,14,15,16);/q;+1/p-1

InChI Key

XRXSLFFUSLTRJP-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)NCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.